![molecular formula C23H17ClN4O6S B2995786 Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-56-6](/img/structure/B2995786.png)
Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H17ClN4O6S and its molecular weight is 512.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of novel heterocyclic compounds utilizing thiophene incorporated thioureido substituent as precursors. These synthesized compounds displayed potent anticancer activity against colon HCT-116 human cancer cell lines, highlighting their potential as therapeutic agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Structural Analysis
The structural analysis of synthesized compounds has been a crucial aspect of research. For instance, the crystal and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was elucidated through single crystal X-ray diffraction studies. This analysis revealed the stabilization mechanisms of the molecule, including intramolecular hydrogen bonds and π-π interactions, offering insights into the structural stability of such compounds (Achutha et al., 2017).
properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O6S/c1-3-34-23(31)19-16-11-35-21(25-20(29)15-5-4-6-17(12(15)2)28(32)33)18(16)22(30)27(26-19)14-9-7-13(24)8-10-14/h4-11H,3H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLOOFSPLKYCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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